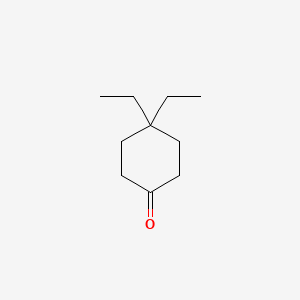

4,4-Diethylcyclohexanone

Description

Significance of Ketones in Chemical Transformations

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. chemicalbook.com This functional group's polarity, with an electron-poor carbon atom, makes it a prime target for nucleophilic attack, rendering ketones exceptionally versatile intermediates in a vast array of chemical reactions. They serve as crucial building blocks for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and natural products. jackwestin.com Common transformations involving ketones include reductions to alcohols, conversions to alkenes via the Wittig reaction, and the formation of carbon-carbon bonds through enolate chemistry. jackwestin.comwikipedia.org

The Cyclohexanone (B45756) Scaffold as a Fundamental Synthon

The cyclohexanone framework is a particularly valuable synthon—a building block used to introduce specific structural features into a target molecule. Its six-membered ring is a common motif in many natural products and pharmacologically active compounds. The reactivity of the carbonyl group, combined with the chemistry of the adjacent α-carbons, allows for a wide range of structural modifications. wikipedia.orgnih.gov Cyclohexanone and its derivatives are key starting materials in the industrial synthesis of polymers like nylon and are used to construct complex polycyclic systems through annulation reactions. nih.gov

Scope of Research on 4,4-Diethylcyclohexanone

While 4,4-disubstituted cyclohexanones are a well-established class of compounds, specific and detailed research focusing exclusively on this compound is not extensively documented in publicly available literature. Therefore, this article will extrapolate its synthetic routes, properties, and chemical behavior from the well-understood chemistry of cyclohexanone and its closely related analogues, such as 4,4-dimethylcyclohexanone (B1295358). The principles discussed provide a robust, theoretical framework for understanding and utilizing this specific compound in a research context.

Structure

3D Structure

Properties

IUPAC Name |

4,4-diethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-10(4-2)7-5-9(11)6-8-10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHUQGFGLUTUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)CC1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564540 | |

| Record name | 4,4-Diethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35155-51-2 | |

| Record name | 4,4-Diethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Diethylcyclohexanone and Its Derivatives

Direct Synthesis of 4,4-Diethylcyclohexanone

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the cyclohexanone (B45756) ring with the desired substitution pattern or the alkylation of a pre-existing ring.

Enolate Alkylation Approaches

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. wikipedia.org However, the direct sequential alkylation of cyclohexanone to yield this compound is synthetically challenging due to regioselectivity issues. Standard enolate formation and alkylation occur at the α-carbon (the carbon adjacent to the carbonyl group). ubc.ca To achieve substitution at the C4 position, indirect methods are often necessary.

One effective, though indirect, strategy involves the Stork enamine alkylation. wikipedia.orgmychemblog.com In this method, cyclohexanone is first converted to an enamine by reacting it with a secondary amine. Enamines are nucleophilic at the β-carbon and can be used in Michael additions. wikipedia.orgchemistrysteps.com A potential, albeit multi-step, pathway could involve the reaction of an appropriate enamine with an electrophile, followed by further modifications. However, a more direct and efficient route to 4,4-disubstituted cyclohexanones involves a tandem reaction sequence.

A powerful one-pot methodology for synthesizing 4,4-disubstituted cyclohexane (B81311) β-keto esters involves a tandem double Michael addition-Dieckmann condensation. organic-chemistry.orgresearchgate.net This approach can be adapted to synthesize the diethyl derivative. The process would start with a precursor that can provide the diethyl-substituted carbon. For instance, reacting a suitable precursor with two equivalents of a Michael acceptor like methyl acrylate (B77674) in the presence of a strong base such as potassium tert-butoxide initiates a double Michael addition. This is immediately followed by an intramolecular Dieckmann condensation to form the six-membered ring. The resulting β-keto ester can then undergo decarboxylation to yield the final this compound. organic-chemistry.orgresearchgate.net This method is highly efficient as it forms three new carbon-carbon bonds, including a quaternary center, in a single pot. organic-chemistry.orgresearchgate.net

| Parameter | Description |

| Starting Materials | Diethyl malonate, Michael acceptor (e.g., ethyl acrylate), strong base (e.g., sodium ethoxide) |

| Key Intermediates | Enolate of diethyl malonate, tetraester adduct |

| Final Product | Diethyl 3,3-di(2-carboxyethyl)pentanedioate (precursor to Dieckmann condensation) |

Ring-Forming Reactions Yielding this compound

Ring-forming reactions are a cornerstone of cyclic compound synthesis. The Dieckmann condensation is a key intramolecular reaction for forming cyclic β-keto esters from diesters. wikipedia.orglibretexts.org To synthesize this compound, one could start with an appropriately substituted heptanedioic acid (pimelic acid) derivative, specifically diethyl 4,4-diethylheptanedioate. Treatment of this diester with a base, such as sodium ethoxide, would induce an intramolecular condensation to form a six-membered cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate would furnish the desired this compound. organic-chemistry.org

The Robinson annulation is another powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. masterorganicchemistry.comjuniperpublishers.com While a classic Robinson annulation might not directly produce this compound, modified versions or related annulation strategies can be employed to construct substituted cyclohexenone systems, which can then be reduced to the corresponding cyclohexanone. nih.gov

| Reaction Type | Precursor | Key Features |

| Dieckmann Condensation | Diethyl 4,4-diethylheptanedioate | Intramolecular condensation of a 1,7-diester. Forms a cyclic β-keto ester intermediate. |

| Tandem Double Michael/Dieckmann | Benzylic nitrile/ester and methyl acrylate | One-pot synthesis forming three C-C bonds and a quaternary center. organic-chemistry.orgresearchgate.net |

Synthesis of Derivatives via this compound as a Key Intermediate

Once synthesized, this compound serves as a valuable intermediate for creating more complex molecules through reactions at its α-carbon positions.

Carbon-Carbon Bond Forming Reactions

The Aldol condensation is a fundamental reaction for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. libretexts.org In the case of this compound, the presence of the diethyl groups at the C4 position does not interfere with the formation of an enolate at the α-carbons (C2 and C6).

Under basic conditions, a base abstracts an α-proton from this compound to form a nucleophilic enolate. youtube.comvaia.com This enolate can then attack the electrophilic carbonyl carbon of an aldehyde or another ketone (in a crossed aldol reaction) to form a β-hydroxy ketone derivative. libretexts.org Subsequent heating in the presence of acid or base leads to dehydration, yielding an α,β-unsaturated ketone, which is a conjugated system. magritek.com The reaction of the this compound enolate with an aromatic aldehyde, for instance, would result in a 2-(arylmethylidene)-4,4-diethylcyclohexanone.

| Reactant | Conditions | Product Type |

| Aldehyde (e.g., Benzaldehyde) | Base (e.g., NaOH, KOH), heat | α,β-Unsaturated ketone (2-benzylidene-4,4-diethylcyclohexanone) |

| Ketone (e.g., Acetone) | Base (e.g., LDA), low temperature | β-Hydroxy ketone |

The enolate of this compound can also act as a nucleophile in a Michael addition (conjugate addition) reaction. masterorganicchemistry.comlibretexts.org In this pathway, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. youtube.com This 1,4-addition is a versatile method for forming 1,5-dicarbonyl compounds. masterorganicchemistry.com

The synthesis would involve generating the enolate of this compound, typically using a strong base like lithium diisopropylamide (LDA) to ensure complete and regioselective enolate formation. stackexchange.com This enolate is then reacted with a suitable Michael acceptor, such as methyl vinyl ketone or an acrylate ester. The reaction results in the formation of a new carbon-carbon bond at the α-position of the cyclohexanone ring, leading to a more complex, functionalized derivative.

| Michael Acceptor | Base | Product Structure |

| Methyl vinyl ketone | LDA | 2-(3-oxobutyl)-4,4-diethylcyclohexanone |

| Ethyl acrylate | LDA | Ethyl 3-(2-oxo-5,5-diethylcyclohexyl)propanoate |

| Acrylonitrile | LDA | 3-(2-oxo-5,5-diethylcyclohexyl)propanenitrile |

Wittig Reaction Intermediates

The Wittig reaction stands as a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes. unigoa.ac.inmnstate.edu This reaction's significance was underscored by Georg Wittig's Nobel Prize in Chemistry in 1979. libretexts.orglibretexts.org The core of the reaction involves a carbonyl compound, such as this compound, reacting with a phosphorus ylide, also known as a Wittig reagent. libretexts.orgudel.edu A key advantage of this method is the precise placement of the resulting double bond, avoiding the mixture of isomers often seen with dehydration reactions. mnstate.edulibretexts.org

The mechanism of the Wittig reaction proceeds through key intermediates. Initially, the nucleophilic α-carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. libretexts.org This leads to the formation of two possible intermediates: a dipolar, charge-separated species called a betaine (B1666868), and a four-membered heterocyclic structure known as an oxaphosphetane. libretexts.orgudel.edu The oxaphosphetane intermediate is formed either through the cyclization of the betaine or via a concerted [2+2] cycloaddition. udel.eduorganic-chemistry.org The ultimate driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide, which results from the irreversible decomposition of the oxaphosphetane, yielding the desired alkene. libretexts.orgudel.edu

Recent studies have explored enantioselective Wittig reactions of 4-substituted cyclohexanones, including derivatives conceptually similar to this compound. These reactions, catalyzed by chiral Lewis-acidic potassium-isothiourea-boronate complexes, can produce axially chiral alkenes with high enantiomeric excess. nih.gov Mechanistic investigations suggest a stepwise process involving the formation of a potassium betaine complex, which then cyclizes to the oxaphosphetane. nih.gov

The ylides themselves, the crucial Wittig reagents, are typically prepared from a phosphonium (B103445) salt, which is synthesized by the reaction of triphenylphosphine with an alkyl halide. libretexts.org This phosphonium salt is then deprotonated by a strong base, such as n-butyllithium, to generate the reactive ylide. libretexts.org

Transformations to Non-Carbonyl Compounds

The carbonyl group of this compound can be completely reduced to a methylene (B1212753) group (CH₂) through several powerful reductive methodologies, each with its own specific conditions and applications.

The Wolff-Kishner reduction is a classic method for converting ketones to alkanes under strongly basic conditions. wikipedia.orgbyjus.com The reaction involves heating the ketone with hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. adichemistry.commasterorganicchemistry.com The mechanism begins with the formation of a hydrazone intermediate. wikipedia.orgbyjus.com Subsequent deprotonation and collapse of this intermediate lead to the formation of a carbanion and the evolution of nitrogen gas, a thermodynamically favorable process that drives the reaction to completion. wikipedia.orgbyjus.com The resulting carbanion is then protonated by the solvent to yield the final alkane. wikipedia.org For instance, the Wolff-Kishner reduction of cyclohexanone yields cyclohexane. adichemistry.com This method is particularly suitable for substrates that are sensitive to acidic conditions. alfa-chemistry.com

The Clemmensen reduction offers a complementary approach, operating under strongly acidic conditions. wikipedia.orgorganic-chemistry.org This reaction involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. vedantu.comlibretexts.org While the exact mechanism is not fully understood, it is thought to involve organozinc intermediates and radical species on the surface of the zinc. wikipedia.orglibretexts.org The Clemmensen reduction is especially effective for aryl-alkyl ketones but can also be applied to cyclic ketones. wikipedia.org It serves as a good alternative for substrates that are sensitive to strong bases. organic-chemistry.org

Thioacetal reduction provides another route to deoxygenate ketones. This two-step process begins with the conversion of the ketone to a thioacetal by reacting it with a thiol, often in the presence of an acid catalyst. youtube.com The resulting thioacetal is then reduced to the corresponding alkane using hydrogen gas and Raney Nickel as the catalyst. youtube.com This method is advantageous as it is not limited to benzylic ketones and can be used on a wider variety of substrates. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups. numberanalytics.commasterorganicchemistry.com When applied to ketones like this compound, LiAlH₄ reduces the carbonyl group to a secondary alcohol, in this case, 4,4-diethylcyclohexanol. adichemistry.comchemistryscore.com The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon. chemistryscore.com This is followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. chemistryscore.com LiAlH₄ is highly reactive and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran. adichemistry.com

| Method | Reagents | Conditions | Product from this compound | Key Features |

|---|---|---|---|---|

| Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), Strong Base (e.g., KOH) | High Temperature, Basic | 1,1-Diethylcyclohexane | Suitable for acid-sensitive substrates. alfa-chemistry.com |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated HCl | Strongly Acidic | 1,1-Diethylcyclohexane | Suitable for base-sensitive substrates. organic-chemistry.org |

| Thioacetal Reduction | 1. Thiol, Acid Catalyst 2. Raney Nickel, H₂ | Two steps, Neutral/Acidic then Reduction | 1,1-Diethylcyclohexane | Broad substrate scope. masterorganicchemistry.com |

| LiAlH₄ Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₃O⁺ workup | Anhydrous, Aprotic Solvent | 4,4-Diethylcyclohexanol | Reduces to a secondary alcohol, not an alkane. adichemistry.comchemistryscore.com |

Reductive amination is a highly effective method for synthesizing amines from ketones. researchgate.net This process involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For this compound, this pathway allows for the introduction of various amino groups at the 4-position of the cyclohexane ring.

The direct reductive amination of ketones is a valuable tool for creating primary, secondary, and tertiary amines. researchgate.net The reaction can be carried out using various reducing agents. While traditional methods often rely on stoichiometric amounts of reagents like borohydrides, modern approaches utilize catalytic systems. researchgate.net For example, organotin reagents supported on ionic liquids have been shown to be effective catalysts for the direct reductive amination of ketones using phenylsilane (B129415) as the reductant. researchgate.net

Enzymatic approaches using reductive aminases (RedAms) are also gaining prominence as a green and highly selective method for reductive amination. researchgate.net These enzymes can catalyze the direct amination of ketones with various amines, offering a promising route for the synthesis of chiral amines. researchgate.net

A common laboratory procedure for reductive amination involves the use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent. koreascience.kr This reagent is particularly useful because it is selective for the reduction of the protonated iminium ion intermediate over the starting ketone. The reaction of this compound with a primary amine (R-NH₂) would first form an N-substituted imine, which is then reduced to a secondary amine. Similarly, reaction with a secondary amine (R₂NH) would lead to the formation of a tertiary amine.

For instance, the reductive amination of a ketone with dimethylamine (B145610) using borohydride (B1222165) exchange resin has been demonstrated as an efficient method for producing N,N-dimethylated tertiary amines. koreascience.kr This highlights a practical application of this pathway for creating specific amine derivatives from ketone precursors.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound and its derivatives. These approaches prioritize the use of less hazardous substances, environmentally benign solvents, and energy-efficient processes.

In the broader context of cyclohexanone synthesis, the use of deep eutectic solvents (DES) as reaction media represents another green chemistry strategy. For example, a glucose-urea deep eutectic solvent has been shown to be an effective and inexpensive medium for the synthesis of piperidin-4-one derivatives, which share a similar core structure. asianpubs.org This highlights the potential for using such green solvents in the synthesis of this compound derivatives.

Furthermore, the development of eco-friendly, water-based synthetic methods is a key area of green chemistry research. An aqueous approach for the formation of carbon-carbon bonds by reacting aromatic nitro groups with carbon nucleophiles has been reported for the synthesis of imidazole-based pyrimidine (B1678525) hybrids. nih.gov While not directly applied to this compound, this demonstrates the feasibility of conducting complex organic reactions in water, thereby reducing the reliance on volatile organic solvents.

Reactivity and Mechanistic Investigations of 4,4 Diethylcyclohexanone

Alpha-Proton Reactivity and Enolization Studies

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in 4,4-diethylcyclohexanone are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate in many organic reactions. quimicaorganica.org

While stereoselective enolization often refers to the formation of (E) versus (Z) enolates in acyclic systems, in cyclic systems like cyclohexanones, the focus is on the geometry and resulting reactivity of the enolate double bond within the ring structure. harvard.edu The formation of an enolate from this compound involves the creation of a planar, sp²-hybridized system involving the carbonyl carbon and one of the α-carbons. The choice of base and reaction conditions (such as the presence of additives like HMPA or lithium halides) can influence the precise geometry and aggregation state of the lithium enolate, which in turn affects the stereochemical outcome of subsequent alkylation reactions. quimicaorganica.org For conformationally rigid cyclohexanone (B45756) enolates, alkylation tends to occur from the axial direction to proceed through a lower-energy, chair-like transition state. ubc.ca

Regioselectivity in enolate formation becomes a critical consideration for unsymmetrical ketones, where deprotonation can occur at two different α-carbons, leading to a kinetic or a thermodynamic enolate. quimicaorganica.orgstackexchange.com The kinetic enolate is formed faster by removing the more accessible, less sterically hindered α-proton, typically using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures. stackexchange.comnih.gov The thermodynamic enolate is the more stable, more substituted enolate and is favored under conditions that allow for equilibration. stackexchange.com

However, This compound is a symmetrical ketone . The two α-carbons (C2 and C6) are chemically equivalent. Therefore, deprotonation at either position leads to the exact same enolate structure. As a result, the issue of regioselective enolate formation is not applicable to this specific compound.

Rearrangement Reactions

Under specific conditions, this compound and its derivatives can undergo molecular rearrangements to form new cyclic structures, most notably lactams.

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.org The reaction begins with the formation of this compound oxime from the ketone and hydroxylamine. masterorganicchemistry.com When this oxime is treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride, the hydroxyl group is converted into a good leaving group. wikipedia.orgmasterorganicchemistry.com This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org In the case of the oxime of this compound, one of the C-C bonds of the cyclohexane (B81311) ring migrates, leading to a ring-expanded seven-membered lactam. wikipedia.orglibretexts.org

The Schmidt reaction provides an alternative route to the same lactam product directly from the ketone. wikipedia.org This reaction involves treating the carbonyl compound with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. organic-chemistry.org The ketone is first protonated, followed by nucleophilic attack by the azide (B81097) to form an azidohydrin intermediate. libretexts.orgchimia.ch This intermediate then rearranges with the expulsion of nitrogen gas (N₂) and subsequent hydrolysis to yield the amide. wikipedia.org For cyclic ketones like this compound, the Schmidt reaction results in ring expansion to produce a lactam. libretexts.org

Acid- and Base-Catalyzed Transformations of this compound

The reactivity of this compound is significantly influenced by the presence of acid or base catalysts, which facilitate a variety of transformations primarily centered around the carbonyl group and the adjacent α-carbons. These reactions, including enolization, enolate formation, and subsequent condensation or substitution reactions, are fundamental to the chemical behavior of this dialkylated cyclohexanone derivative. Mechanistic investigations into these transformations provide valuable insights into the interplay of steric and electronic effects imparted by the gem-diethyl group at the C4 position.

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack and promotes the formation of an enol. The acid-catalyzed enolization proceeds through the protonation of the carbonyl oxygen, followed by the removal of a proton from an α-carbon by a weak base, typically the conjugate base of the acid catalyst or a solvent molecule.

In the presence of a base, a proton from one of the α-carbons can be abstracted to form a resonance-stabilized enolate ion. libretexts.orgyoutube.com The formation of the enolate is a key step in many base-catalyzed reactions. The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, rendering both sites nucleophilic. The stability and reactivity of this enolate are crucial in determining the outcome of subsequent reactions.

One of the most common transformations for ketones like this compound is the aldol (B89426) condensation. This reaction can be catalyzed by either acid or base and involves the nucleophilic addition of an enol or enolate to the carbonyl group of another ketone molecule. magritek.com Under basic conditions, the enolate of this compound can attack the carbonyl carbon of a second molecule, leading to the formation of a β-hydroxy ketone after protonation. youtube.com Subsequent dehydration of this aldol addition product, often promoted by heat, yields an α,β-unsaturated ketone. masterorganicchemistry.com

Acid-catalyzed aldol condensations proceed via the enol form. The enol attacks a protonated carbonyl group of another ketone molecule. masterorganicchemistry.com This is followed by dehydration to give the α,β-unsaturated ketone. The reaction conditions, including the nature of the catalyst, temperature, and reaction time, can significantly influence the yield and selectivity of the condensation products.

The presence of the two ethyl groups at the 4-position does not prevent enolization or enolate formation at the C2 and C6 positions. However, these bulky groups can exert steric hindrance, which may influence the regioselectivity of enolate formation and the stereochemical outcome of subsequent reactions, particularly in reactions with other sterically demanding electrophiles.

While specific studies detailing the acid- and base-catalyzed transformations of this compound are not extensively documented in readily available literature, the general principles of ketone reactivity provide a strong framework for understanding its behavior. The following table summarizes the expected transformations based on established mechanisms for related cyclohexanone derivatives.

| Catalyst Type | Key Intermediate | Typical Transformation | Expected Product Type from this compound |

| Acid | Enol | Aldol Condensation | 2-(4,4-Diethyl-1-hydroxycyclohexyl)-4,4-diethylcyclohexanone (addition) and subsequent dehydration products |

| Halogenation | 2-Halo-4,4-diethylcyclohexanone | ||

| Base | Enolate | Aldol Condensation | 2-(4,4-Diethyl-1-hydroxycyclohexyl)-4,4-diethylcyclohexanone (addition) and subsequent dehydration products |

| Alkylation | 2-Alkyl-4,4-diethylcyclohexanone |

Further detailed research, including kinetic studies and product analysis, would be necessary to fully elucidate the specific reaction pathways and efficiencies of the acid- and base-catalyzed transformations of this compound. Spectroscopic data, such as that available for similar compounds like 4-methylcyclohexanone (B47639) from the NIST WebBook, would be invaluable in characterizing the intermediates and products of such reactions. nist.gov For instance, infrared spectroscopy is a powerful tool for identifying carbonyl groups, with saturated cyclohexanones typically showing a strong C=O bond absorption around 1715 cm⁻¹. libretexts.org

Theoretical and Computational Chemistry of 4,4 Diethylcyclohexanone

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structure, bonding, and electronic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to determine optimized molecular geometries, bond lengths, and bond angles with high accuracy.

For 4,4-diethylcyclohexanone, such calculations would begin with defining the atomic coordinates of the molecule. The application of a chosen level of theory (e.g., B3LYP) and a basis set (e.g., 6-31G*) would then allow for the minimization of the molecule's energy to find its most stable three-dimensional structure. The resulting data would provide precise values for the C-C and C=O bond lengths within the cyclohexanone (B45756) ring, as well as the bond lengths and angles within the ethyl substituents. However, specific published data from these calculations for this compound are not available.

Conformational Analysis and Energetics

The non-planar nature of the cyclohexane (B81311) ring leads to various conformations, with the chair conformation being the most stable. In substituted cyclohexanones, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with distinct energy levels.

For this compound, the two ethyl groups are attached to the same carbon atom. In a chair conformation, one ethyl group would be in an axial position while the other would be in an equatorial position. A ring flip would interchange these positions. The relative energies of these conformers would be influenced by steric interactions, particularly 1,3-diaxial interactions between the axial ethyl group and the axial hydrogens on the same side of the ring.

A thorough conformational analysis would involve computational methods to calculate the potential energy surface of the molecule, identifying all stable conformers and the energy barriers between them. This would quantify the energetic preference for one conformer over another. While it is expected that the chair conformation would be the most stable, detailed energetic data for the specific conformers of this compound are not documented in scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can elucidate reaction mechanisms and understand the factors that control reaction rates and selectivity.

For this compound, a relevant reaction for computational study would be the Baeyer-Villiger oxidation, where the ketone is converted to a lactone. Theoretical modeling could identify the transition state structure for the migration of one of the carbon atoms adjacent to the carbonyl group, providing insights into the regioselectivity of the reaction. However, no specific computational studies on the reaction mechanisms involving this compound have been published.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. For this compound, these calculations would depend on the electronic environment of each nucleus in the molecule's most stable conformation. The predicted spectrum would show distinct signals for the different protons and carbons in the ethyl groups and the cyclohexanone ring.

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. The most prominent peak in the calculated IR spectrum of this compound would correspond to the stretching vibration of the carbonyl (C=O) group, typically appearing around 1715 cm⁻¹. Other peaks would correspond to C-H and C-C stretching and bending vibrations.

While the prediction of these spectroscopic parameters is theoretically possible, no published studies provide this specific data for this compound.

Derivatization Strategies for Analytical and Synthetic Purposes of 4,4 Diethylcyclohexanone

Analytical Derivatization for Enhanced Detection and Separation

In analytical chemistry, the derivatization of 4,4-Diethylcyclohexanone is employed to introduce moieties that improve its detectability by various instrumental methods. The non-volatile and chromophore-lacking nature of the parent compound makes direct analysis challenging.

One of the most common methods for the analysis of carbonyl compounds is derivatization with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). nih.govresearchgate.net This reagent reacts with the ketone to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov The reaction, which is a condensation reaction, involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon of this compound, followed by the elimination of a water molecule.

The resulting this compound-2,4-dinitrophenylhydrazone is a highly colored and crystalline solid. The presence of the dinitrophenyl group acts as a strong chromophore, making the derivative easily detectable by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection. nih.govhitachi-hightech.com This method is widely used for the quantification of aldehydes and ketones in various matrices, including air and water samples. hitachi-hightech.comscioninstruments.com The formation of E/Z stereoisomers of the resulting hydrazone is a possibility that needs to be considered in chromatographic analysis. nih.gov

Table 1: Hydrazine-Based Derivatization of this compound

| Reagent | Product | Key Features of Derivative | Analytical Advantage |

|---|

The reaction of this compound with semicarbazide (B1199961) hydrochloride in a weakly acidic medium results in the formation of a this compound semicarbazone. numberanalytics.comquimicaorganica.org Semicarbazones are typically sharp-melting crystalline solids, which historically made them useful for the identification and characterization of aldehydes and ketones. numberanalytics.comcymitquimica.com

The formation mechanism is analogous to that of hydrazones, involving a condensation reaction where the amino group of semicarbazide attacks the carbonyl carbon. quimicaorganica.org The reaction is often carried out in a buffered solution to maintain the optimal pH for the reaction to proceed. odinity.compbworks.com The resulting derivative can be isolated, purified, and identified by its melting point and spectroscopic data. While a classical method, semicarbazone formation remains a robust technique for qualitative analysis. numberanalytics.com

Table 2: Semicarbazone Formation from this compound

| Reagent | Product | Typical Properties of Derivative | Primary Use |

|---|

For highly sensitive and specific quantification, particularly in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. However, this compound, like many small neutral ketones, may exhibit poor ionization efficiency in electrospray ionization (ESI), the most common ionization source for LC-MS. nih.gov

To overcome this limitation, derivatization agents are used to introduce a permanently charged or easily ionizable group into the molecule. This significantly enhances the MS signal. nih.govmdpi.com Girard's reagents, such as Girard's Reagent T (GT), are classic examples of such agents. nih.gov These are hydrazide reagents containing a quaternary ammonium (B1175870) group which imparts a positive charge to the resulting derivative. nih.gov

More modern derivatization strategies aim to not only improve ionization but also to control fragmentation during MS/MS analysis, leading to more specific and sensitive detection. mdpi.com The selection of the derivatizing agent depends on the analytical requirements, including the desired sensitivity and the nature of the sample matrix. researchgate.net

Table 3: Selected Derivatizing Agents for LC-MS/MS Analysis of Ketones

| Derivatizing Agent | Functional Group Introduced | Principle of Enhancement |

|---|---|---|

| Girard's Reagent T (GT) | Quaternary ammonium | Pre-charged derivative for enhanced ESI-MS signal |

| 2-Hydrazino-1-methylpyridine (HMP) | Pyridinium group | Introduces a readily ionizable group |

Synthetic Derivatization for Functional Group Interconversion

Beyond its analytical significance, the derivatization of this compound is a cornerstone of its use in synthetic organic chemistry. The carbonyl group serves as a handle for a wide array of chemical transformations, allowing for the synthesis of various other compounds.

Key synthetic transformations of the ketone group in this compound include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4,4-diethylcyclohexanol, using a variety of reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This is a fundamental transformation in organic synthesis.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine, 4,4-diethylcyclohexylamine.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, forming a substituted methylenecyclohexane (B74748) derivative.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone (a cyclic ester).

Enolate Formation: In the presence of a suitable base, this compound can form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.

These synthetic derivatizations underscore the importance of this compound as a versatile building block in the synthesis of more complex molecules.

Advanced Spectroscopic and Chromatographic Characterization of 4,4 Diethylcyclohexanone and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4,4-diethylcyclohexanone, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, distinct signals for the ethyl and cyclohexyl protons are expected. The ethyl groups, being chemically equivalent due to the molecule's symmetry, would exhibit a characteristic triplet-quartet pattern. The methyl protons (CH₃) would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, and the methylene protons (CH₂) of the ethyl group would appear as a quartet due to coupling with the methyl protons.

The protons on the cyclohexanone (B45756) ring would present as two distinct multiplets. The four protons adjacent to the carbonyl group (at C-2 and C-6) would be deshielded and appear at a downfield chemical shift compared to the four protons at C-3 and C-5.

Predicted ¹H NMR Spectral Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl CH₃ | ~0.8-1.0 | Triplet (t) | 6H |

| Ethyl CH₂ | ~1.3-1.5 | Quartet (q) | 4H |

| Cyclohexyl H-3, H-5 | ~1.6-1.8 | Multiplet (m) | 4H |

| Cyclohexyl H-2, H-6 | ~2.2-2.4 | Multiplet (m) | 4H |

This table is generated based on predictive analysis and data from analogous compounds.

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The carbonyl carbon (C=O) would be the most deshielded, appearing at a significantly downfield chemical shift. The quaternary carbon at C-4, bonded to the two ethyl groups, would also be readily identifiable. The remaining signals would correspond to the methyl and methylene carbons of the ethyl groups and the two different types of methylene carbons in the cyclohexanone ring.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~8-12 |

| Ethyl CH₂ | ~30-35 |

| C-3, C-5 | ~35-40 |

| C-4 | ~40-45 |

| C-2, C-6 | ~50-55 |

| C=O | ~210-215 |

This table is generated based on predictive analysis and data from analogous compounds.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the methyl and methylene protons of the ethyl groups, and between the adjacent methylene protons of the cyclohexanone ring (H-2/H-3 and H-5/H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the ethyl CH₂ group would show a correlation to the corresponding carbon signal.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assemblies

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov While this compound itself is a small molecule, DOSY can be a powerful tool to study its involvement in the formation of larger supramolecular assemblies or adducts.

In a hypothetical scenario where this compound forms an adduct with a larger host molecule, the DOSY spectrum would show the signals of the bound ketone diffusing at the same rate as the host, which is significantly slower than the free ketone. This would provide clear evidence of the formation of a stable adduct in solution. The technique can be used to determine association constants and to gain insights into the stoichiometry of the resulting complex.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 154.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclic ketones, characteristic fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment | Fragmentation Pathway |

| 125 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical |

| 97 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

| 83 | [C₆H₁₁]⁺ | Complex rearrangement |

| 55 | [C₄H₇]⁺ | Further fragmentation |

This table is generated based on predictive analysis and data from analogous compounds.

Tandem MS (MS/MS) would be particularly useful for characterizing adducts of this compound. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion of an adduct) is selected and then fragmented to produce a spectrum of product ions. This provides detailed structural information about the adduct, including the nature of the binding and the site of modification. For instance, if this compound were to form a covalent adduct with a biological macromolecule, MS/MS analysis of the modified peptide or oligonucleotide would allow for the precise localization of the modification.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, the most prominent and characteristic absorption would be the strong C=O stretching vibration of the ketone, expected in the region of 1710-1720 cm⁻¹. Other significant absorptions would include the C-H stretching vibrations of the ethyl and cyclohexyl groups (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1465 cm⁻¹).

Raman spectroscopy would also show a strong band for the C=O stretch, although typically weaker than in the IR spectrum. The symmetric C-C stretching vibrations of the ring and the C-H vibrations would also be active. The complementarity of IR and Raman spectroscopy can be particularly useful in analyzing the symmetry of the molecule and any changes that occur upon adduct formation. For instance, the formation of an adduct could lead to changes in the position and intensity of the C=O stretching band, providing evidence of the interaction.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |

| C-H Stretch | 2850-3000 | IR, Raman |

| C=O Stretch | 1710-1720 | IR (strong), Raman (medium) |

| CH₂ Scissoring | ~1465 | IR, Raman |

| C-C Stretch | 800-1200 | IR, Raman |

This table is generated based on predictive analysis and data from analogous compounds.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Method Development for Separation and Purity Assessment

Method development for the chromatographic analysis of this compound involves the optimization of various parameters to achieve efficient separation from potential starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile compounds, HPLC is the method of choice. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For ketones such as cyclohexanone, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance UV detection, as the resulting hydrazone derivatives are strongly chromophoric. keyorganics.netresearchgate.net The analysis is typically carried out using reversed-phase chromatography.

A general HPLC method that could be adapted for this compound-DNPH derivative is outlined below:

| Parameter | Condition | Source |

| Column | C18 (e.g., Uitisil® XB-C18, 4.6×250mm, 5µm) | researchgate.net |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 360 nm | researchgate.net |

| Temperature | 30°C | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

This method separates various aldehyde and ketone-DNPH derivatives, and with appropriate optimization of the mobile phase composition, it can be tailored for the specific retention characteristics of this compound-DNPH. researchgate.net

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like ketones. The separation occurs as the analyte, carried by an inert gas (mobile phase), partitions between the gas phase and a liquid or solid stationary phase coated on the inside of a column.

The analysis of cyclohexanone and its derivatives is routinely performed using GC with a flame ionization detector (FID). The choice of the stationary phase is critical for achieving the desired separation. A non-polar stationary phase like a dimethylpolysiloxane (e.g., HP-5MS) or a more polar phase can be used depending on the specific separation requirements.

A typical GC method for the analysis of cyclohexanone, which can serve as a starting point for this compound, is as follows:

| Parameter | Condition | Source |

| Column | 10-ft x 1/8-in. stainless steel, 20% SP2100, 0.1% CW 1500 on 100/120 Supelcoport | |

| Carrier Gas | Helium | |

| Detector | Flame Ionization Detector (FID) | |

| Temperatures | Injector: 250°C, Detector: 300°C, Oven: Temperature programming may be required | |

| Sample Preparation | Dilution in a suitable solvent (e.g., carbon disulfide) |

For complex matrices, headspace GC can be employed to analyze volatile components without the need for extensive sample preparation.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

While this compound itself is an achiral molecule due to its plane of symmetry, its derivatives or adducts could potentially be chiral. If a chiral center is introduced into the molecule, for instance, through a reaction at the alpha-position to the carbonyl group, the resulting enantiomers would require a chiral separation method to determine the enantiomeric excess (ee).

Chiral chromatography is the most widely used technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For ketonic structures, several types of CSPs have proven effective, including those based on:

Polysaccharides: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs for the separation of a broad range of chiral compounds, including ketones.

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with analytes, and their chiral cavities can lead to enantioselective interactions.

Proteins: Immobilized proteins such as bovine serum albumin (BSA) or alpha-1-acid glycoprotein (B1211001) (AGP) can offer excellent enantioselectivity for certain classes of compounds.

The development of a chiral separation method would involve screening different CSPs and mobile phases to find the optimal conditions for resolving the enantiomers. Both normal-phase and reversed-phase HPLC can be employed for chiral separations.

For volatile chiral ketones, chiral capillary GC columns with cyclodextrin-based stationary phases are also a powerful tool for enantiomeric separation.

Should a synthetic route yield a chiral derivative of this compound, the following general approach for chiral method development could be applied:

| Step | Description |

| 1. CSP Screening | Test a variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) under standard mobile phase conditions. |

| 2. Mobile Phase Optimization | For the most promising CSPs, optimize the mobile phase composition (e.g., ratio of organic modifiers, additives) to improve resolution and analysis time. |

| 3. Temperature Optimization | Varying the column temperature can significantly impact enantioselectivity. |

| 4. Method Validation | Once optimal conditions are found, the method should be validated for parameters such as linearity, precision, and accuracy. |

Industrial and Research Applications of 4,4 Diethylcyclohexanone

Precursor in Fine Chemical Synthesis

Substituted cyclohexanones, such as 4,4-Diethylcyclohexanone, are versatile precursors in the synthesis of a wide array of fine chemicals. The reactivity of the ketone functional group, coupled with the influence of the gem-diethyl substitution, allows for a variety of chemical transformations. These transformations can lead to the formation of carbocyclic and heterocyclic scaffolds that are prevalent in many bioactive compounds and pharmaceutical drugs. nih.gov

The synthesis of complex molecules often relies on the availability of robust starting materials that can be functionalized in a controlled manner. Cyclohexanone (B45756) derivatives serve this purpose effectively. nih.gov For instance, they can undergo reactions such as reduction to the corresponding cyclohexanol, condensation with amines to form enamines, and various alkylation and arylation reactions. nih.gov These reactions open pathways to a diverse range of molecules with potential applications in medicinal chemistry and materials science.

The general synthetic utility of cyclohexanones is well-established. They are key intermediates in the industrial production of various chemicals. wikipedia.org While specific large-scale synthesis routes for this compound are not extensively documented in publicly available literature, the synthesis of substituted cyclohexanones, in general, can be achieved through methods like the reduction of corresponding phenols or the oxidation of cyclohexane (B81311) derivatives. nih.gov The presence of the diethyl groups at the 4-position can influence the stereochemistry of reactions at other positions on the ring, making this compound a potentially interesting substrate for stereoselective synthesis.

Table 1: Selected Examples of Reactions involving Substituted Cyclohexanones

| Reaction Type | Reagents/Conditions | Product Type | Potential Application of Products |

| Reduction | NaBH4, LiAlH4 | Substituted Cyclohexanols | Pharmaceutical intermediates |

| Enamine Formation | Secondary amines (e.g., pyrrolidine) | Enamines | Intermediates for alkylation/acylation |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes | Synthesis of complex organic molecules |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactones | Monomers for polymerization |

| Aldol (B89426) Condensation | Acid or base catalyst | α,β-Unsaturated ketones | Building blocks for annulation reactions |

Intermediate in Perfumery and Fragrance Chemistry

While direct evidence for the use of this compound as a fragrance ingredient is limited in publicly available scientific literature, the structural motif of alkyl-substituted cyclohexanones and related cyclohexene (B86901) derivatives is common in the fragrance industry. These compounds often contribute to woody, fruity, or floral scent profiles. The molecular structure and volatility of a compound are key determinants of its odor characteristics.

Derivatives of cyclohexanone are known to be used in fragrance compositions. For example, certain cyclohexene derivatives are valued for their powerful and long-lasting aromas. The fragrance industry is in constant search of new molecules with unique and desirable scent profiles. The synthesis of novel fragrance compounds often involves the modification of known fragrant structures to fine-tune their olfactory properties.

The role of a compound like this compound in this industry would likely be as an intermediate in the synthesis of other, more complex fragrance molecules. The ketone functionality provides a reactive handle for further chemical modification, allowing for the creation of a library of related compounds that can then be screened for their olfactory properties.

Contribution to Polymer and Material Science

The application of this compound in polymer and material science is an area of potential rather than established use, based on the known chemistry of similar cyclic monomers. Cyclic esters (lactones) and cyclic ethers, for example, are important classes of monomers for ring-opening polymerization (ROP), a process that can produce a variety of functional polymers. wikipedia.orgmdpi.com The Baeyer-Villiger oxidation of cyclohexanones provides a direct route to caprolactones, which are key monomers for the synthesis of polyesters.

The presence of the gem-diethyl group in this compound could impart unique properties to a resulting polymer. For instance, these alkyl groups could influence the polymer's thermal properties, solubility, and crystallinity. The synthesis of functional polyolefins and other polymers often utilizes cyclic monomers that can be readily polymerized and later modified. researchgate.netrsc.org

One potential route for the application of this compound in polymer science is its conversion to a lactone monomer via Baeyer-Villiger oxidation, followed by ring-opening polymerization. The resulting polyester (B1180765) would have pendent diethyl groups, which could affect its material properties. Another possibility is the use of this compound as a building block for the synthesis of more complex monomers containing other polymerizable functional groups.

Table 2: Potential Polymerization Pathways Involving this compound Derivatives

| Monomer Type | Polymerization Method | Resulting Polymer Class | Potential Polymer Properties |

| Lactone (from Baeyer-Villiger oxidation) | Ring-Opening Polymerization (ROP) | Polyester | Modified thermal stability, solubility |

| Functionalized Diene (from Wittig reaction) | Radical or Coordination Polymerization | Polyolefin | Tailored mechanical properties |

| Epoxy Ring (from epoxidation of an alkene derivative) | Ring-Opening Polymerization (ROP) | Polyether | Altered hydrophilicity, adhesion |

Role in Supramolecular Chemistry Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The cyclohexane ring is a common structural motif in molecules that participate in self-assembly and molecular recognition processes. mdpi.comnih.gov The chair conformation of the cyclohexane ring provides a well-defined three-dimensional structure that can be exploited in the design of host-guest systems and self-assembling materials. youtube.com

While there are no specific studies detailing the role of this compound in supramolecular architectures, its rigid cyclohexyl core makes it a candidate for incorporation into larger molecules designed for self-assembly. The diethyl groups could influence the packing of molecules in the solid state or in solution, potentially leading to the formation of interesting supramolecular structures.

For example, this compound could be chemically modified to include recognition sites, such as hydrogen bonding donors and acceptors, or aromatic rings capable of π-π stacking. The resulting molecules could then self-assemble into larger, ordered structures. The study of how the substitution pattern on a cyclohexane ring affects its self-assembly behavior is an active area of research in supramolecular chemistry. ru.nl

Q & A

Q. What are the common synthetic routes for preparing 4,4-Diethylcyclohexanone in laboratory settings?

- Methodological Answer : this compound can be synthesized via alkylation of cyclohexanone derivatives. A plausible route involves the Friedel-Crafts acylation or alkylation under acidic conditions. For example, using ethyl bromide as the alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce ethyl groups at the 4-position of the cyclohexanone ring. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of byproducts . Enzymatic methods, such as baker’s yeast-mediated reduction (as seen in similar cyclohexanone derivatives), may also be adapted for stereoselective synthesis .

Q. How can the purity of this compound be determined and validated in research?

- Methodological Answer : Purity validation involves a combination of techniques:

- Chromatography : HPLC or GC-MS to assess chemical homogeneity.

- Spectroscopy : FT-IR (to confirm carbonyl peaks ~1700 cm⁻¹) and ¹H/¹³C NMR (to verify substituent positions and integration ratios) .

- Physical Properties : Compare observed melting points or refractive indices with literature values (e.g., CRC Handbook data for analogous compounds) .

Certificates of Analysis (COA) and Safety Data Sheets (SDS) should be reviewed for batch-specific purity (>98%) and handling protocols .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for structural elucidation of this compound derivatives?

- Methodological Answer :

- 2D NMR : Utilize COSY, HSQC, and HMBC to resolve complex coupling patterns and confirm substituent positions.

- X-ray Crystallography : For unambiguous determination of molecular geometry and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₀H₁₈O) and isotopic patterns .

Q. How do different reduction methods (e.g., Clemmensen vs. Wolff-Kishner) affect the conversion of this compound to 1,1-diethylcyclohexane?

- Methodological Answer :

- Clemmensen Reduction (Zn/Hg, HCl) : Effective for ketone-to-methylene reduction but may require harsh acidic conditions, risking side reactions in sensitive substrates.

- Wolff-Kishner (N₂H₄, strong base) : Suitable for thermally stable compounds; generates nitrogen gas, necessitating controlled venting.

- Thioacetal Reduction (HSCH₂CH₂SH/BF₃, H₂/Raney Ni) : Offers milder conditions, preserving functional groups. Comparative studies should monitor yields and byproducts via GC-MS .

Q. What computational tools are available for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys can propose synthetic pathways by analyzing reaction databases.

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in electrophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

Data Analysis & Experimental Design

Q. How should researchers address contradictions in experimental data when synthesizing this compound?

- Methodological Answer :

- Statistical Validation : Apply ANOVA or t-tests to compare replicates and identify outliers.

- Cross-Validation : Use alternative characterization methods (e.g., NMR vs. IR) to confirm structural assignments.

- Error Tracing : Review reaction conditions (e.g., catalyst purity, solvent dryness) and spectroscopic calibration. Data visualization tools (e.g., Python’s Matplotlib) can highlight trends in conflicting datasets .

Safety & Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk).

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Refer to SDS for emergency protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.